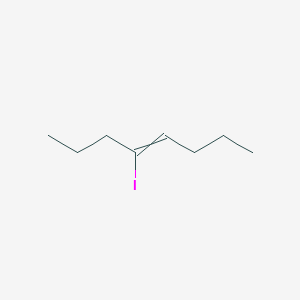

4-Iodooct-4-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81793-05-7 |

|---|---|

Molecular Formula |

C8H15I |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

4-iodooct-4-ene |

InChI |

InChI=1S/C8H15I/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

NEWLPVVMXHIAJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CCC)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodooct 4 Ene and Analogous Internal Vinyl Iodides

Direct Halogenation and Hydroiodination Approaches

Direct halogenation and hydroiodination are among the most straightforward methods for the synthesis of vinyl iodides from alkynes. These approaches involve the addition of iodine or hydrogen iodide across the carbon-carbon triple bond. The key challenges in these reactions are controlling the regioselectivity (the position of the iodine atom) and the stereoselectivity (the E/Z configuration of the resulting double bond).

Regioselective and Stereoselective Hydroiodination of Alkynes

Hydroiodination of internal alkynes, such as oct-4-yne, with hydrogen iodide (HI) can lead to the formation of 4-iodooct-4-ene. However, traditional methods using HI gas or aqueous hydroiodic acid can be difficult to handle and may result in poor yields and side reactions. wikipedia.org To address these issues, methods for the in situ and ex situ generation of HI have been developed, offering milder and more controlled reaction conditions. wikipedia.orgorganic-chemistry.org

The in situ generation of hydrogen iodide provides a reactive source of HI in the reaction mixture, allowing for immediate reaction with the alkyne substrate. One notable method involves the use of a rhodium complex, molecular hydrogen (H₂), and iodine (I₂). This system has been shown to be effective for the hydroiodination of both terminal and internal alkynes. researchgate.netrsc.org For a symmetrical internal alkyne like oct-4-yne, this method is expected to produce this compound. The reaction generally favors the formation of the E-isomer. researchgate.net

Another approach utilizes eutectic mixtures, such as choline (B1196258) iodide/p-toluenesulfonic acid (p-TsOH), as a source of HI. This method is promoted under mild, bench-type conditions and avoids the need for toxic molecular HI. organic-chemistry.org

Table 1: Representative Data for Rhodium-Catalyzed In Situ Hydroiodination of Internal Alkynes (Data extrapolated for oct-4-yne based on similar substrates)

| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |

| Oct-4-yne | [Rh(CO)₂(acac)]/PCy₃, H₂, I₂ | DCE | Room Temp. | 12 | This compound | 85 | >95:5 |

Note: This data is illustrative and based on reported yields for analogous internal alkynes. researchgate.netorganic-chemistry.org

Ruthenium complexes have also been employed as catalysts for the hydrohalogenation of alkynes. rsc.org These catalytic systems can offer high regioselectivity and stereoselectivity under mild conditions. While specific examples for the hydroiodination of oct-4-yne using ruthenium catalysts are not extensively documented, the general methodology is applicable. rsc.org Ruthenium-catalyzed hydroarylation of alkynes is a well-established field, suggesting the potential for analogous hydrohalogenation reactions. rsc.orgorganic-chemistry.orgnih.govelsevierpure.com

Electrophilic Halogenation of Unsaturated Substrates

Electrophilic iodination provides an alternative route to vinyl iodides from suitable unsaturated precursors. This approach involves the reaction of an electron-rich substrate with an electrophilic iodine source.

N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent. In the context of synthesizing vinyl iodides, NIS can be used to iodinate alkynes, often in the presence of an activating agent such as an acid. The reaction of NIS with alkynoates can lead to the formation of iodinated α,β-unsaturated esters. While this method is more commonly applied to functionalized alkynes, the principles can be extended to simple internal alkynes with appropriate modification of reaction conditions.

Table 2: Illustrative NIS-Mediated Iodination of an Alkynoate

| Substrate | Reagent | Catalyst | Solvent | Product | Yield (%) |

| Ethyl oct-2-ynoate | NIS | Trifluoroacetic acid (cat.) | Acetonitrile (B52724) | Ethyl 3-iodooct-2-enoate | 90 |

Note: This table demonstrates the general reactivity of NIS with alkynoates.

While not a direct method for the synthesis of this compound from oct-4-yne, the influence of Brønsted base catalysis on stereocontrol in iodination reactions is a noteworthy concept. In certain electrophilic iodination reactions, a chiral Brønsted base can influence the stereochemical outcome of the reaction by deprotonating an intermediate in an enantioselective manner. organic-chemistry.org This principle could potentially be applied to develop stereoselective methods for the synthesis of more complex vinyl iodides where stereochemistry is a critical factor.

Functional Group Interconversion and Substitution Strategies

One of the primary approaches to synthesizing vinyl iodides involves the transformation of other functional groups already present in a molecule. These methods often provide reliable control over the product's stereochemistry.

A straightforward method for the synthesis of vinyl iodides is the Finkelstein-type halide exchange of the more readily available vinyl bromides. This transformation is particularly effective when catalyzed by copper complexes. Copper(I)-catalyzed protocols allow the stereospecific conversion of vinyl bromides to their corresponding vinyl iodides under mild conditions. organic-chemistry.orgthieme-connect.com These reactions typically proceed with high yields and, crucially, with complete retention of the double bond's original configuration. acs.org

The reaction generally involves treating the vinyl bromide with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in the presence of a copper(I) catalyst (e.g., CuI or Cu₂O) and a ligand. organic-chemistry.orgorganic-chemistry.org The choice of solvent and ligand can be critical for reaction efficiency. The process is valued for its functional group tolerance and its adherence to green chemistry principles by avoiding more toxic reagents. organic-chemistry.org

| Vinyl Bromide Substrate | Catalyst/Ligand | Iodide Source | Solvent | Yield (%) | Stereospecificity |

|---|---|---|---|---|---|

| (E)-β-Bromostyrene | Cu₂O / L-proline | KI | Ethanol | 92 | Retention |

| (Z)-β-Bromostyrene | Cu₂O / L-proline | KI | Ethanol | 89 | Retention |

| (E)-1-Bromo-2-phenyl-1-propene | Cu₂O / L-proline | KI | Ethanol | 85 | Retention |

| (E)-3-Bromo-3-hexene | Cu₂O / L-proline | KI | Ethanol | 81 | Retention |

Olefination reactions provide a powerful route to vinyl iodides directly from carbonyl compounds like aldehydes and ketones. These methods build the carbon-carbon double bond and incorporate the iodide substituent in a single synthetic operation. Several named reactions are renowned for their ability to control the stereochemical outcome of the product.

First reported by Derek Barton in 1962, the Barton vinyl iodide procedure is a method for converting a ketone or aldehyde into a vinyl iodide. wikiwand.comwikipedia.orgsynarchive.com The reaction proceeds via a two-step sequence. First, the carbonyl compound is condensed with hydrazine (B178648) to form the corresponding hydrazone. wikiwand.comchem-station.com In the second step, the hydrazone is treated with iodine in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU). wikiwand.comwikipedia.org

The proposed mechanism involves the oxidation of the hydrazone by iodine to form a diazo intermediate. wikiwand.com Subsequent electrophilic attack by another equivalent of iodine leads to the displacement of nitrogen gas, generating an iodocarbonium ion. wikiwand.com Finally, an elimination reaction yields the vinyl iodide product. wikiwand.com This method has proven its utility in the synthesis of complex natural products. wikipedia.org

The Takai olefination is a highly effective method for the synthesis of (E)-vinyl iodides from aldehydes. wikipedia.org The reaction employs iodoform (B1672029) (CHI₃) and an excess of chromium(II) chloride (CrCl₂). wikipedia.orgnih.gov A key advantage of this reaction is its high stereoselectivity for the E-isomer, which was a significant improvement over existing methods like the Wittig reaction that often produced isomeric mixtures. wikipedia.org

The mechanism is believed to involve the formation of a geminal dichromium species from iodoform and CrCl₂. nih.govbeilstein-journals.org This organochromium reagent then adds to the aldehyde, and subsequent elimination of chromium-containing species results in the formation of the (E)-alkene. wikipedia.org The reaction's selectivity is attributed to steric factors in the anti-elimination step. wikipedia.org While generally highly E-selective, certain substrates, such as salicylaldehydes, have been shown to surprisingly yield the (Z)-isomer. nih.govbeilstein-journals.org

To achieve high stereoselectivity for the (Z)-isomer, the Stork-Zhao olefination is often the method of choice. This reaction is a modification of the Wittig olefination and allows for the stereoselective synthesis of (Z)-iodoalkenes. researchgate.net The reaction involves an aldehyde and the in situ-generated iodomethylene triphenylphosphorane. researchgate.net

The ylide is typically prepared from iodomethyltriphenylphosphonium iodide, which itself is synthesized from triphenylphosphine (B44618) and diiodomethane. researchgate.net High (Z)-selectivity is often achieved by using specific solvent systems and running the reaction at low temperatures. wikipedia.orgorgsyn.org While the original procedure reported the necessity of HMPA for high Z-selectivity, subsequent modifications have developed protocols that avoid this carcinogenic additive. wikipedia.orgorgsyn.org This method is a valuable tool in total synthesis where precise control over alkene geometry is required. researchgate.netwikiwand.com

Olefination Methods from Carbonyl Compounds

Advanced Coupling and Multicomponent Reactions for Vinyl Iodide Formation

Modern synthetic chemistry has seen the development of advanced methods for constructing vinyl iodides that go beyond traditional two-component reactions. These include catalytic cascade reactions and multicomponent couplings that can build significant molecular complexity in a single step.

For instance, stereoselective borylative couplings of vinyl iodides can be used to generate a variety of substituted boronic esters. nih.govrsc.org While these are reactions of vinyl iodides, the underlying principles can be applied to develop convergent syntheses where the vinyl iodide moiety is formed as part of a more complex transformation.

Multicomponent reactions, where three or more reactants combine in a single operation, offer an efficient pathway to highly functionalized molecules. Nickel-catalyzed three-component cross-coupling reactions of terminal alkynes, a diboron (B99234) reagent, and prochiral alkyl electrophiles can produce enantioenriched alkenyl esters. researchgate.net Subsequent transformations of the resulting vinyl boronate can lead to the corresponding vinyl iodide, demonstrating a multicomponent strategy for their indirect, yet highly controlled, synthesis. These advanced methods highlight the ongoing innovation in the synthesis of vinyl iodides and other important synthetic intermediates.

Silylative Coupling Followed by Iododesilylation (e.g., Ruthenium-Catalyzed)

This two-step methodology provides a powerful route to stereodefined vinyl iodides. The process begins with a ruthenium-catalyzed hydrosilylation of an internal alkyne, which proceeds with high regio- and stereoselectivity. The resulting vinylsilane is then subjected to iododesilylation, where the silyl (B83357) group is replaced by an iodine atom.

The first step, the hydrosilylation of an internal alkyne like oct-4-yne, often utilizes a ruthenium hydride catalyst such as RuHCl(CO)(PPh₃)₃ or related complexes. fao.orgnih.gov The reaction typically involves the syn-addition of a silane (B1218182) (e.g., triethylsilane, HSiEt₃) across the triple bond. This produces a vinylsilane intermediate, for instance, (E)-4-(triethylsilyl)oct-4-ene. The stereochemistry of the addition is controlled by the catalytic cycle, which generally leads to the trans product. acs.org

In the second step, the vinylsilane is converted to the vinyl iodide. This transformation, known as iododesilylation, involves an electrophilic substitution where the carbon-silicon bond is cleaved and a carbon-iodine bond is formed. wikipedia.org Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are commonly employed for this purpose. wikipedia.org The reaction typically proceeds with retention of the double bond geometry, meaning the stereochemistry established during the hydrosilylation step is preserved in the final vinyl iodide product. wikipedia.orgorganic-chemistry.org This ensures that the (E)-vinylsilane yields the (E)-vinyl iodide.

Table 1: Ruthenium-Catalyzed Silylative Coupling and Iododesilylation

| Step | Reactant | Reagents | Product | Stereochemistry |

|---|---|---|---|---|

| 1. Hydrosilylation | Oct-4-yne | HSiEt₃, [Ru]-catalyst | (E)-4-(triethylsilyl)oct-4-ene | syn-addition |

Stereospecific Borylative Couplings via Hydroboration and 1,2-Metallate Rearrangements

The hydroboration of internal alkynes followed by conversion of the resulting vinylborane (B8500763) intermediate is a cornerstone of stereospecific vinyl iodide synthesis. nih.gov This pathway is valued for its high degree of stereocontrol, which arises from the concerted syn-addition of a borane (B79455) reagent across the alkyne.

In this method, an internal alkyne such as oct-4-yne is treated with a hydroborating agent like catecholborane or 9-borabicyclo[3.3.1]nonane (9-BBN). The hydroboration reaction is a syn-addition, resulting in the formation of a vinylborane where the boron atom and the hydrogen atom have added to the same face of the triple bond. For a symmetrical alkyne like oct-4-yne, this yields an (E)-vinylborane derivative.

Table 2: Synthesis via Hydroboration and Iodination

| Step | Reactant | Reagents | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1. Hydroboration | Oct-4-yne | Catecholborane | (E)-4-(1,3,2-benzodioxaborol-2-yl)oct-4-ene | syn-addition |

Iodofunctionalization of Alkynes (e.g., Iodosulfonylation under Ultrasound Irradiation)

Iodofunctionalization allows for the simultaneous introduction of an iodine atom and another functional group across a triple bond. Iodosulfonylation is a prime example, yielding β-iodovinyl sulfones, which are valuable synthetic intermediates. The use of ultrasound irradiation can dramatically accelerate this reaction, offering a rapid and efficient protocol. organic-chemistry.org

This method involves reacting an internal alkyne with a sulfonyl source, such as a sulfonyl hydrazide, and an iodine source, like potassium iodide, in the presence of an oxidant like hydrogen peroxide. organic-chemistry.org The reaction proceeds through a radical mechanism. organic-chemistry.org Ultrasound irradiation promotes the formation of cavitation bubbles, which create localized high-temperature and high-pressure zones, thereby accelerating the generation of sulfonyl radicals. organic-chemistry.org

The sulfonyl radical adds to the alkyne, forming a vinyl radical intermediate. This intermediate then abstracts an iodine atom from the iodine source to yield the final product. For internal alkynes, this process typically results in the anti-addition of the sulfonyl group and the iodine atom across the triple bond, leading predominantly to the (E)-β-iodovinyl sulfone. organic-chemistry.org The reaction is often complete within minutes at room temperature. organic-chemistry.org

Table 3: Ultrasound-Assisted Iodosulfonylation of Oct-4-yne

| Reactants | Reagents | Conditions | Product | Stereochemistry |

|---|

Stereocontrolled Vicinal Dihalogenation (e.g., Iodobromination of Internal Alkynes)

The direct addition of halogens or interhalogens to internal alkynes is a fundamental method for producing vicinal dihaloalkenes. The iodobromination of an alkyne like oct-4-yne introduces both an iodine and a bromine atom across the triple bond, yielding a 4-bromo-5-iodooct-4-ene. The stereochemical outcome of this reaction is typically trans or anti-addition.

The reaction is believed to proceed through a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com When an alkyne attacks an interhalogen species like iodine monobromide (IBr), the less electronegative atom (iodine) is more likely to form the initial bridged iodonium (B1229267) ion. The bromide ion then attacks this intermediate from the opposite face in an Sₙ2-like manner. This backside attack results in the exclusive formation of the anti-addition product. masterorganicchemistry.com

Therefore, the reaction of oct-4-yne with IBr is expected to produce (E)-4-bromo-5-iodooct-4-ene with high stereoselectivity. The choice of solvent can influence the reaction, but non-participating solvents like dichloromethane (B109758) are common. This method provides direct access to highly functionalized alkenes where the two different halogen atoms can be selectively manipulated in subsequent cross-coupling reactions.

Table 4: Stereocontrolled Iodobromination of Oct-4-yne

| Reactant | Reagent | Solvent | Product | Stereochemistry |

|---|

Stereochemical Control in Synthesis and Transformations of 4 Iodooct 4 Ene Systems

Regio- and Stereoselective Synthesis of (E)- and (Z)-Isomers

The synthesis of the (E) and (Z) isomers of 4-iodooct-4-ene with high selectivity is primarily achieved through the hydroiodination of oct-4-yne. The stereochemical outcome of this addition reaction is highly dependent on the chosen reagents and reaction conditions.

Synthesis of (E)-4-Iodooct-4-ene:

The anti-addition of hydroiodic acid (HI) to the alkyne precursor, oct-4-yne, is the key to synthesizing the (E)-isomer. A notable method involves the in situ generation of HI from triethylsilane and iodine. organic-chemistry.orgacs.org This approach provides (E)-vinyl iodides with high regio- and stereoselectivity under mild, transition-metal-free conditions. organic-chemistry.orgacs.org The reaction is believed to proceed through the protonation of the alkyne by HI, leading to a stabilized vinyl cation that is then attacked by the iodide ion. organic-chemistry.org

Another effective method for producing (E)-vinyl iodides is through the hydrostannation of alkynes, followed by iodinolysis. wikipedia.orgresearchgate.net The palladium-catalyzed hydrostannation of terminal alkynes with tributyltin hydride typically exhibits high (E) stereoselectivity. wikipedia.org While this method is generally applied to terminal alkynes, its principles can be extended to internal alkynes under specific conditions.

Synthesis of (Z)-4-Iodooct-4-ene:

Conversely, the syn-addition of HI to oct-4-yne is required to obtain the (Z)-isomer. One established method utilizes a system of iodine (I2) and triphenylphosphine (B44618) (PPh3) with water (H2O) as the hydrogen source. lookchem.com This system has been shown to produce (Z)-4-iodooct-4-ene from 4-octyne (B155765) with complete stereoselectivity in excellent yield. lookchem.com The reaction mechanism likely involves the formation of a phosphonium (B103445) iodide species that facilitates the syn-addition of HI across the triple bond.

Rhodium-catalyzed hydroiodination reactions have also emerged as a powerful tool for controlling the stereochemistry of vinyl iodides. nih.govchemrxiv.orgresearchgate.net Depending on the choice of ligand, these systems can be tuned to favor either the (E) or (Z) isomer. nih.govchemrxiv.org

The following table summarizes key methods for the stereoselective synthesis of this compound isomers:

| Target Isomer | Reagents/Method | Key Features |

| (E)-4-Iodooct-4-ene | In situ HI from HSiEt₃ and I₂ | Mild, transition-metal-free, high (E)-selectivity. organic-chemistry.orgacs.org |

| (E)-4-Iodooct-4-ene | Hydrostannation followed by iodinolysis | High (E)-selectivity, tolerant of various functional groups. wikipedia.orgresearchgate.net |

| (Z)-4-Iodooct-4-ene | I₂/PPh₃/H₂O | High yield and complete (Z)-stereoselectivity for internal alkynes. lookchem.com |

| (E)- or (Z)-4-Iodooct-4-ene | Rhodium-catalyzed hydroiodination | Ligand-dependent stereoselectivity. nih.govchemrxiv.orgresearchgate.net |

Stereochemical Retention in Cross-Coupling Processes

A significant advantage of using stereochemically pure (E)- or (Z)-4-iodooct-4-ene is the high degree of stereochemical retention observed in various palladium-catalyzed cross-coupling reactions. This allows the defined geometry of the double bond to be transferred to the product, which is crucial for the synthesis of complex target molecules.

Common cross-coupling reactions where stereochemical retention is observed include:

Suzuki-Miyaura Coupling: This reaction pairs the vinyl iodide with an organoboron compound. It is a widely used method for forming carbon-carbon bonds with retention of the alkene geometry. beilstein-journals.org The mechanism generally involves an oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation and reductive elimination, all of which proceed with retention of configuration. beilstein-journals.org

Sonogashira Coupling: This reaction couples the vinyl iodide with a terminal alkyne. It is a powerful tool for constructing enyne motifs, and it reliably proceeds with retention of the double bond's stereochemistry. lookchem.com

Heck Reaction: In this reaction, the vinyl iodide is coupled with an alkene. While the stereochemical outcome can sometimes be more complex, under appropriate conditions, the Heck reaction can also proceed with high stereoretention.

Stille Coupling: This reaction involves the coupling of the vinyl iodide with an organotin compound. Similar to the Suzuki coupling, the Stille reaction is known for its ability to preserve the stereochemistry of the vinyl halide.

The ability to perform these C-C and C-heteroatom bond-forming reactions with full retention of stereoselectivity highlights the utility of (E)- and (Z)-4-iodooct-4-ene as synthetic intermediates. nih.govchemrxiv.org

Investigation of E-to-Z Isomerization Phenomena in Organometallic Intermediates (e.g., Negishi-Type Homocoupling)

While many cross-coupling reactions proceed with high fidelity, instances of E-to-Z isomerization can occur, particularly in reactions involving organometallic intermediates. This phenomenon is of significant interest as it can erode the stereochemical purity of the desired product.

One context where such isomerization has been studied is in Negishi-type homocoupling reactions. The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. While not a direct homocoupling of this compound, the principles governing the stability and reactivity of the organometallic intermediates are relevant.

Isomerization can occur at the stage of the vinylpalladium or vinylnickel intermediate. The mechanism of this isomerization can involve several pathways, including:

Reversible β-hydride elimination-readdition: This process can lead to the formation of a hydrido-metal complex and an alkyne, which can then re-add to form the vinylmetal intermediate with the opposite stereochemistry.

Radical pathways: Single-electron transfer processes can lead to the formation of vinyl radicals, which may have a lower barrier to rotation around the carbon-carbon bond.

Direct isomerization of the organometallic species: The vinylmetal intermediate itself may undergo isomerization through a low-energy pathway, particularly if the metal center is coordinatively unsaturated.

Understanding the factors that promote or suppress this isomerization is crucial for maintaining stereochemical control. These factors can include the choice of catalyst, ligands, solvent, and temperature. For example, the use of bulky ligands can sometimes disfavor the formation of intermediates that lead to isomerization.

Diastereoselective and Enantioselective Approaches to Chiral Iodoalkene Derivatives

Moving beyond the stereochemistry of the double bond, the synthesis of chiral iodoalkene derivatives introduces another layer of complexity and opportunity. Diastereoselective and enantioselective methods aim to control the formation of new stereocenters in molecules containing the this compound framework.

Diastereoselective Approaches:

Diastereoselectivity can be achieved by introducing a chiral auxiliary or a pre-existing stereocenter into the substrate. For example, if the octene chain of this compound contains a chiral center, its influence can direct the stereochemical outcome of subsequent reactions at or near the double bond.

Enantioselective Approaches:

Enantioselective synthesis of chiral iodoalkenes can be achieved through the use of chiral catalysts. For instance, a chiral rhodium complex could potentially be used in the hydroiodination of a prochiral alkyne to produce a chiral vinyl iodide.

Another powerful strategy is the catalytic Nozaki-Hiyama-Kishi reaction, which can be used to close macrocycles containing a vinyl iodide moiety. nih.gov The use of a chiral ligand in this reaction can induce enantioselectivity in the formation of the final product. nih.gov

The development of such methods is crucial for the synthesis of complex natural products and pharmaceuticals, where precise control over all stereochemical elements is often a prerequisite for biological activity. Research in this area continues to focus on the design of new chiral ligands and catalytic systems that can achieve high levels of diastereoselectivity and enantioselectivity in reactions involving iodoalkenes like this compound.

Mechanistic Investigations and Computational Chemistry of 4 Iodooct 4 Ene and Iodoalkene Reactivity

Elucidation of Reaction Mechanisms

Experimental elucidation of reaction mechanisms for iodoalkenes involves a combination of kinetic studies, identification of transient species, and carefully designed control experiments. These methods collectively provide a detailed picture of the reaction pathway.

Kinetic Analysis and Determination of Rate Laws

Kinetic analysis is a powerful tool for determining the rate of a chemical reaction and its dependence on the concentration of reactants. mhchem.org The rate law, expressed as an equation, links the reaction rate with the concentrations of the species involved and a rate constant. For reactions involving iodoalkenes, kinetic studies can help to distinguish between different possible mechanisms.

The hydrolysis of iodine is another reaction where kinetic analysis has been crucial. brandeis.edu Studies using techniques like temperature-jump have been employed to measure the fast kinetics of this process, although discrepancies in reported rate constants highlight the complexity of these systems. brandeis.edu

Direct kinetic studies of Criegee intermediates, which can be formed from di-iodoalkane precursors, have provided valuable rate coefficient data. copernicus.org These studies often rely on techniques that allow for the direct monitoring of these transient species.

Identification and Characterization of Transient Intermediates (e.g., Radical Clock Experiments, Radical Scavengers, NMR Spectroscopy)

Many reactions involving iodoalkenes proceed through highly reactive, short-lived intermediates such as radicals or ionic species. Identifying and characterizing these transient intermediates is key to understanding the reaction mechanism.

Radical Clock Experiments: This technique is used to infer the presence of radical intermediates. nih.govmdpi.com A "radical clock" is a molecule that undergoes a predictable rearrangement if it exists as a radical. If the rearranged product is observed, it provides strong evidence for a radical pathway. For example, the use of (cyclopropyliodomethyl)benzene in a reaction can indicate a radical mechanism if ring-opened products are formed. nih.gov The rate of the clock reaction relative to the main reaction can also provide information about the lifetime of the radical intermediate.

Radical Scavengers: The addition of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can also provide evidence for a radical mechanism. nih.gov If the reaction is inhibited or quenched by the scavenger, and a product formed from the scavenger trapping the radical is detected, it supports the involvement of radical intermediates. nih.govrsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and characterizing reaction intermediates, including transient ones. rsc.org Time-resolved NMR techniques can be used to monitor the progress of a reaction and detect the signals of intermediates, even at low concentrations. rsc.org For example, NMR has been used to measure the rates of substitution reactions involving iodoalkanes. rsc.org In some cases, intermediates like allenolates and 1-iodo-3-siloxy-1,3-butadienes have been directly observed by ¹H NMR. organic-chemistry.org Two-dimensional NMR techniques, such as COSY, can help in elucidating the structure of complex intermediates. tdx.cat

Design and Interpretation of Control Experiments

Control experiments are essential for validating a proposed reaction mechanism. researchgate.net These experiments are designed to rule out alternative pathways or to confirm the role of specific reagents or conditions.

For instance, to investigate the role of a proposed intermediate, the intermediate can be synthesized independently and subjected to the reaction conditions. If it yields the expected product, it supports its involvement in the reaction pathway. nih.govrsc.org In a study of a palladium-catalyzed dicarbofunctionalization of terminal alkynes, a proposed vinyl iodide intermediate was synthesized and shown to react as expected under the reaction conditions, supporting the proposed mechanism. nih.gov

Another type of control experiment involves omitting a key component of the reaction, such as a catalyst or a reagent, to see if the reaction still proceeds. rsc.orgrsc.org If the reaction does not occur in the absence of a particular component, it confirms its essential role. For example, in a study on the synthesis of vinyl sulfides, control experiments demonstrated that the reaction did not proceed without a sodium iodide source. rsc.org

Computational Approaches to Reaction Mechanism and Energetics

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. nih.govnih.govneliti.com DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their corresponding energies.

DFT studies have been instrumental in understanding various reactions involving iodo-containing compounds. For example, DFT calculations have been used to investigate the mechanism of electrophilic iodination of arenes, comparing different iodinating agents and providing insights into the structures of intermediate π- and σ-complexes. nih.gov In the study of the oxidation of L-Tyrosine by iodine, DFT methods were used to propose reactive sites and postulate a reaction mechanism, including the structures of transition states and intermediates. neliti.comresearchgate.net

DFT calculations have also shed light on the mechanism of palladium-catalyzed hydrocarbonylation of olefins, helping to elucidate the five-step mechanism and understand the origins of regio- and chemoselectivity. nih.gov These studies can reveal subtle effects, such as steric hindrance and noncovalent interactions, that influence the reaction outcome. nih.gov

| Reaction Studied | Computational Method | Key Findings |

| Iodination of Benzene | B3LYP/6-311G | Investigated reaction mechanisms with various iodinating agents. nih.gov |

| Oxidation of L-Tyrosine | DFT and PM3 | Postulated reaction mechanism and computed enthalpies. neliti.comresearchgate.net |

| Hydrocarbonylation of Olefins | DFT | Elucidated a five-step mechanism and origins of selectivity. nih.gov |

| Gold(I)-Catalyzed Alkynylation | DFT (B3LYP, M06) | Proposed a novel mechanism where iodine(III) acts as a Lewis acid. researchgate.net |

Potential Energy Surface Analysis and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. numberanalytics.comumass.eduumn.edu For a chemical reaction, the PES maps the energetic landscape that connects reactants to products through various transition states and intermediates. umass.edu Computational chemistry provides powerful tools to explore these surfaces, offering insights into reaction mechanisms that are often inaccessible through experimental means alone. arxiv.org

The characterization of a PES involves locating its stationary points, primarily local minima (corresponding to stable or metastable species like reactants, products, and intermediates) and transition states (saddle points connecting minima). cam.ac.uk An eigenvector-following algorithm is a common technique used to locate these stationary points. cam.ac.uk All stationary points are rigorously characterized by analyzing their vibrational frequencies, which are obtained through normal mode analysis. cam.ac.uk A local minimum possesses only real (positive) normal mode frequencies, while a true transition state is distinguished by having precisely one imaginary frequency, which corresponds to the motion along the reaction coordinate. cam.ac.uk

For reactions involving iodoalkenes, computational studies help elucidate the intricate details of bond-breaking and bond-forming steps. For instance, in substitution or coupling reactions, the PES can reveal whether the mechanism is concerted or stepwise. The transition state geometry provides a snapshot of the highest-energy point along the lowest-energy path, revealing the critical arrangement of atoms. In the context of iodoalkene reactivity, such as in cross-coupling reactions, characterizing the transition states for oxidative addition and reductive elimination steps is crucial for understanding catalyst efficiency and selectivity.

Investigation of Non-Adiabatic Photodissociation Dynamics and Conical Intersections

The interaction of iodoalkenes with ultraviolet (UV) light can lead to the cleavage of the carbon-iodine (C-I) bond, a process known as photodissociation. The dynamics of this process are often complex and cannot be described by a single potential energy surface, necessitating the consideration of non-adiabatic effects. researchgate.netrsc.org

Non-adiabatic transitions occur when a molecule moves between different electronic states. These transitions are particularly probable in regions where the potential energy surfaces of these states approach each other or intersect. wikipedia.org A conical intersection is a point of degeneracy between two electronic states in a molecule, where the Born-Oppenheimer approximation breaks down. wikipedia.org These intersections act as "molecular funnels," promoting highly efficient and ultrafast non-radiative transitions from an electronically excited state back to a lower state or the ground state. wikipedia.orgnih.gov The study of conical intersections is essential for understanding reaction mechanisms, yields, and selectivity in photochemistry. nih.govrsc.org

In iodoalkenes, absorption of a UV photon typically excites the molecule to a repulsive nσ* state. nih.gov Joint experimental and theoretical studies on vinyl iodide, for example, have investigated the non-adiabatic photodissociation dynamics following photoexcitation. rsc.org Femtosecond transient absorption spectroscopy has been employed to probe the photodissociation of allyl iodide, allowing for real-time observation of the C-I bond cleavage and the fleeting transition state region. researchgate.netnih.gov These studies reveal that dissociation produces iodine atoms in both the ground (I) and spin-orbit excited (I*) states, with the branching ratio between these channels providing deep insight into the non-adiabatic transition probabilities among the excited states. researchgate.netnih.govnih.gov The dynamics near conical intersections govern the flow of the wave packet and ultimately determine the final product distribution and their energy states. nih.gov

Rationalization of Catalysis and Selectivity

Vinyl iodides are highly versatile building blocks in organic synthesis, largely due to their participation in a wide array of transition-metal-catalyzed cross-coupling reactions. wikipedia.org Understanding the factors that control the catalysis and selectivity of these reactions is paramount for designing efficient and precise synthetic routes.

Role of Catalysts, Ligands, and Additives in Reaction Pathways

The reactivity of iodoalkenes is most prominently harnessed in cross-coupling reactions, which are typically catalyzed by transition metals like palladium. sigmaaldrich.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orguwindsor.ca

Catalysts : Palladium is the most widely used catalyst due to its high functional group tolerance and its ability to be fine-tuned. sigmaaldrich.com Other metals, such as nickel and iron, are also employed. nih.gov In some specific reactions, such as the addition of 1,3-dicarbonyl compounds to iodoalkynes to form trisubstituted E-iodoalkenes, indium catalysts like In(NTf₂)₃ have proven highly effective. organic-chemistry.org

Ligands : Ligands play a critical role in stabilizing the metal center and modulating its electronic and steric properties, which in turn influences the reaction's rate, selectivity, and substrate scope. sigmaaldrich.com Phosphine-based ligands are common, with bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) showing high activity in Negishi couplings due to their large bite angles that facilitate reductive elimination. acs.org N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphines, enabling Sonogashira couplings of unactivated alkyl halides. researchgate.net

Additives : Many coupling reactions require additives to proceed efficiently. In Sonogashira couplings, a copper(I) co-catalyst is often used to generate a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. researchgate.net In Suzuki-Miyaura reactions, a base is essential for the activation of the organoboron reagent and facilitating the transmetalation step. nih.gov

The interplay between the catalyst, ligands, and additives dictates the reaction pathway and its efficiency.

| Ligand | Product Selectivity (n-butylbenzene : sec-butylbenzene) | Reference |

|---|---|---|

| dppf | >99 : <1 | acs.org |

| dppe | 96 : 4 | acs.org |

| dppp | 98 : 2 | acs.org |

| dppb | 98 : 2 | acs.org |

Substrate Electronic and Steric Effects on Reactivity and Selectivity

The inherent properties of the iodoalkene substrate and its coupling partner significantly influence the reaction outcome. These properties are broadly categorized as electronic and steric effects.

Electronic Effects : The electronic nature of the substituents on the reactants can dramatically alter reactivity. In the indium-catalyzed addition of 1,3-dicarbonyls to 1-iodoalkynes, electron-rich iodoalkynes were found to be highly reactive, whereas electron-deficient variants required higher temperatures and longer reaction times to achieve good yields. organic-chemistry.org In cross-coupling reactions, C(sp²)-centers with adjacent double bonds can accelerate the rate of reductive elimination, suppressing side reactions like β-hydride elimination. nih.gov

Steric Effects : Steric hindrance arises from the spatial repulsion between electron clouds of bulky substituents and influences both the shape and reactivity of molecules. quora.comwikipedia.org It can slow down chemical reactions by impeding the approach of reactants. wikipedia.org However, steric bulk can also be exploited to control selectivity. For instance, the regiochemistry of hydroalumination of alkynes bearing a heteroatom is influenced by the size of the alkyl substituents, which directs the approach of the reagent. psu.edu In catalysis, bulky ligands are often used to promote reductive elimination or to control stereoselectivity.

Solvent Effects on Reaction Mechanism

The choice of solvent can have a profound impact on reaction rates and even alter the operative mechanism by differentially stabilizing reactants, intermediates, or transition states. wikipedia.orgnumberanalytics.comchemrxiv.org

Solvent Polarity : In reactions that proceed through charged intermediates, such as an Sₙ1-type mechanism, polar protic solvents (e.g., water, ethanol) are effective at stabilizing the carbocation intermediate, thereby accelerating the reaction rate. libretexts.org Conversely, for Sₙ2-type reactions, which often feature a charge-dispersed transition state and rely on a strong, unencumbered nucleophile, polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred as they solvate the cation but leave the anionic nucleophile highly reactive. wikipedia.org

Specific Solvation : Beyond general polarity, specific interactions like hydrogen bonding can significantly influence reactivity. numberanalytics.com Water, for example, has been shown to have a powerful promoting effect in certain radical reactions. The triethylborane-induced atom-transfer radical cyclization of an allyl iodoacetate to form a 12-membered ring proceeded in 84% yield in water, but only 22% yield in benzene, a dramatic illustration of the solvent's role. researchgate.net Computational studies can help rationalize these effects by calculating the differential solvation energies of the reactants and the transition state. chemrxiv.org

| Solvent | Dielectric Constant | Solvent Type | Relative Rate | Reference |

|---|---|---|---|---|

| Methanol | 33 | Polar Protic | 1 | wikipedia.org |

| Water | 78 | Polar Protic | 7 | wikipedia.org |

| DMSO | 47 | Polar Aprotic | 1300 | wikipedia.org |

| Acetonitrile (B52724) | 37 | Polar Aprotic | 5000 | wikipedia.org |

| HMPA | 30 | Polar Aprotic | 200000 | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for Iodoalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of organic molecules. acs.orgnumberanalytics.com For a compound like 4-iodooct-4-ene, various NMR methods provide unparalleled insight into its atomic connectivity, stereochemistry, and behavior during chemical reactions.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary methods used to confirm the identity and structure of this compound. researchmap.jpwpmucdn.com These one-dimensional techniques provide information on the chemical environment of each hydrogen and carbon atom, allowing for the verification of the alkyl chains and the iodo-substituted double bond.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the propyl and butyl groups attached to the double bond. The chemical shift of the vinyl proton (H-5) is influenced by the iodine atom and the alkyl substituents. The ¹³C NMR spectrum provides complementary information, with the carbons of the double bond (C-4 and C-5) exhibiting characteristic chemical shifts. The carbon atom directly bonded to the iodine (C-4) is significantly affected by the halogen's electronegativity and heavy atom effect. hebmu.edu.cnmsu.edu The geometry (E/Z isomerism) of the double bond can often be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments. hebmu.edu.cn

Below are the predicted NMR data for (E)-4-iodooct-4-ene, based on established chemical shift values for similar iodoalkenes and alkyl chains. msu.eduwashington.edu

Table 1: Predicted ¹H NMR Data for (E)-4-Iodooct-4-ene

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~6.1 | Triplet (t) | ~7.2 |

| H-3 | ~2.5 | Triplet (t) | ~7.5 |

| H-6 | ~2.1 | Quartet (q) | ~7.2 |

| H-2 | ~1.5 | Sextet | ~7.5 |

| H-7 | ~1.4 | Sextet | ~7.4 |

| H-1 | ~0.95 | Triplet (t) | ~7.4 |

Table 2: Predicted ¹³C NMR Data for (E)-4-Iodooct-4-ene

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | ~145 |

| C-4 | ~100 |

| C-6 | ~38 |

| C-3 | ~35 |

| C-7 | ~23 |

| C-2 | ~22 |

| C-1 | ~14 |

Specialized NMR Techniques (e.g., ³¹P NMR, ¹⁹F NMR for Ligand/Substrate Analysis)

In the context of reactions involving this compound, such as palladium-catalyzed cross-coupling, specialized NMR techniques are invaluable for monitoring reaction progress and understanding catalyst behavior. magritek.com If phosphine-based ligands are used in such a catalytic system, ³¹P NMR spectroscopy can be employed to track the transformation of the ligand as it coordinates to the metal center and participates in the catalytic cycle.

Similarly, if this compound were to react with a fluorinated substrate, ¹⁹F NMR would be the method of choice for monitoring the reaction. magritek.comnews-medical.net ¹⁹F NMR offers a high signal-to-noise ratio and a wide chemical shift range, which minimizes signal overlap. magritek.com This allows for clear, quantitative tracking of the consumption of the fluorinated starting material and the formation of the fluorinated product in real-time. researchgate.net

In Situ Illumination NMR for Mechanistic Investigations

For studying photochemical reactions involving iodoalkenes, in situ illumination NMR is a powerful tool for mechanistic analysis. osti.gov This technique involves irradiating an NMR sample with a light source, such as a light-emitting diode (LED), directly inside the spectrometer. researchgate.netresearchgate.net This allows for the real-time acquisition of NMR spectra as the photoreaction proceeds. youtube.com

By using this method, one can monitor the decay of reactants, the formation of products, and crucially, the appearance and disappearance of transient intermediates. nih.govuni-regensburg.de This provides rich kinetic and structural data that is essential for understanding complex reaction mechanisms, which would be difficult to obtain using conventional ex situ analysis. researchgate.netresearchgate.net The combination of in situ illumination with both NMR and UV/Vis spectroscopy in a single setup further enhances mechanistic studies by allowing for the simultaneous detection of both diamagnetic and paramagnetic species. nih.gov

Chemical Exchange Saturation Transfer (CEST) for Detection of Low-Concentration Intermediates

Many chemical reactions, particularly those that are catalytically controlled, proceed through short-lived, low-concentration intermediates that are below the detection limit of standard NMR spectroscopy. nih.govacs.org Chemical Exchange Saturation Transfer (CEST) is an advanced NMR technique designed to detect such elusive species. wisc.edu

The CEST method involves selectively irradiating the NMR signal of a suspected transient intermediate. If this intermediate is in chemical exchange with a more abundant species (like a reactant or product), the saturation will be transferred, causing a measurable decrease in the intensity of the abundant species' signal. researchgate.net This indirect detection method amplifies the signal of the low-population species, making it possible to confirm its existence and obtain key information about its chemical shift, kinetics, and population. nih.govacs.org This technique has been successfully applied to detect transient intermediates in organometallic catalysis and could be used to probe the mechanism of reactions involving this compound. amazonaws.com

NMR Actinometry for Quantum Yield Determination

The quantum yield is a critical parameter for characterizing the efficiency of a photochemical reaction. Traditional actinometry methods can be cumbersome. hepatochem.com NMR actinometry has emerged as a practical and straightforward alternative for measuring quantum yields directly within the NMR spectrometer. researchgate.netuni-regensburg.de

This method involves co-irradiating a reaction mixture of the compound of interest (e.g., this compound) with a chemical actinometer—a compound whose photochemical response is well-calibrated and can be easily monitored by NMR. nih.govresearchgate.net By comparing the rate of conversion of the target compound to the known rate of the actinometer under the same photon flux, the quantum yield of the reaction can be accurately determined. nih.gov This technique streamlines the process of measuring quantum efficiency, providing essential data for optimizing photochemical processes. uni-regensburg.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. aip.org For this compound, Electron Impact (EI) ionization is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. shimadzu.eu

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A highly characteristic fragmentation pathway for iodoalkanes and iodoalkenes is the cleavage of the carbon-iodine bond. thieme-connect.de This would result in a prominent peak corresponding to the loss of an iodine atom (an [M-I]⁺ fragment) and another peak for the iodine cation (I⁺) at m/z 127. Further fragmentation would involve cleavage of the C-C bonds in the alkyl chains, providing structural information about the hydrocarbon skeleton. miamioh.edu High-Resolution Mass Spectrometry (HRMS) is particularly useful for providing the exact mass of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula.

Vibrational and Electronic Spectroscopy

High-resolution Vacuum Ultraviolet (VUV) absorption spectroscopy provides critical insights into the electronic structure of molecules by probing transitions to high-energy excited states. synchrotron-soleil.fr The use of synchrotron radiation as a light source is particularly advantageous due to its unique properties, including high brightness, a wide and continuous energy spectrum from infrared to X-rays, and tunability. synchrotron.org.au When coupled with a Fourier Transform (FT) spectrometer, this setup achieves exceptional resolution and accuracy, allowing for the detailed study of complex electronic transitions. ic.ac.ukmdpi.com

This technique is ideal for investigating the rich photochemistry of iodoalkenes in the VUV range (typically below 200 nm). synchrotron-soleil.fr The absorption spectra can reveal information about Rydberg states and valence-shell transitions, which are fundamental to understanding photodissociation pathways. dntb.gov.ua Experiments can be performed on gas-phase samples under various conditions, including low temperatures achieved via molecular jets, to simplify spectra by reducing rotational congestion. synchrotron-soleil.fr While specific VUV absorption data for this compound is not widely published, studies on similar iodo-compounds demonstrate the power of this method to provide benchmark data for theoretical models of electronic structure and photochemical dynamics. mdpi.comdntb.gov.ua

Femtosecond Time-Resolved Velocity Map Imaging (VMI) is a powerful experimental technique used to investigate the real-time dynamics of chemical reactions, particularly photodissociation. hw.ac.uk In a typical experiment, a femtosecond laser pulse (the "pump") excites the molecule (e.g., an iodoalkene) to a dissociative electronic state. A second, time-delayed laser pulse (the "probe") ionizes the resulting photofragments. The VMI spectrometer then projects these ions onto a 2D detector, creating an image that maps their velocity distribution. hw.ac.uk From this image, the kinetic energy and angular distribution of the fragments can be determined, providing detailed information about the dissociation mechanism, the energy partitioning between fragments, and the lifetime of the excited state. hw.ac.ukresearchgate.net

Studies on the photodissociation of simple iodoalkanes like methyl iodide (CH₃I) and allyl iodide have extensively used VMI to map the C-I bond cleavage. americanelements.comosti.govresearchgate.net For an iodoalkene like this compound, VMI could be used to study the dissociation dynamics following excitation to its A-band. This would reveal how the initial electronic excitation evolves, leading to the breaking of the C-I bond and the formation of an octenyl radical and an iodine atom in either its ground (I) or spin-orbit excited (I*) state. osti.gov The translational energy distributions obtained would highlight the different dissociation pathways and the underlying potential energy surfaces. americanelements.comresearchgate.net

To probe the very fastest events in chemistry, such as electron motion, techniques with attosecond (10⁻¹⁸ s) time resolution are required. au.dk Attosecond Transient Absorption Spectroscopy (ATAS) is a cutting-edge, pump-probe technique that achieves this. ethz.ch In ATAS, an attosecond pulse, typically in the extreme ultraviolet (XUV) range, acts as a broad-bandwidth probe to measure the absorption spectrum of a system that has been excited by a femtosecond near-infrared (NIR) pump pulse. ethz.chresearchgate.net

This method allows for the real-time observation of electron dynamics, such as charge migration and electron rearrangement, that occur on a sub-femtosecond timescale following photoexcitation. fz-juelich.dearxiv.org For an iodoalkene, ATAS could be used to track the initial electronic response immediately following the absorption of a photon, even before the heavier nuclei have had time to move significantly. ethz.ch By probing core-level absorptions, the technique can be element-specific, allowing for a detailed view of the changes in the electronic environment around the iodine and carbon atoms during the preliminary stages of bond cleavage. osti.govethz.ch Although ATAS studies on complex molecules like this compound are at the frontier of current research, the technique holds immense promise for providing an unprecedented level of detail on the primary quantum dynamics governing their photochemistry. au.dkrsc.org

Resonance Raman (RR) spectroscopy is a powerful tool for studying the vibrational modes of a molecule that are coupled to an electronic transition. northwestern.edu By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the A-band of an iodoalkene), the intensities of Raman peaks for specific vibrational modes are selectively enhanced. nih.gov This enhancement provides detailed information about the changes in molecular geometry and vibrational dynamics that occur in the excited state. northwestern.edu

In the context of iodoalkenes, RR spectroscopy can be used to probe the vibrational dynamics associated with the C-I bond. scispace.com The intensities of the C-I stretching mode and other coupled vibrations can provide quantitative information on how the potential energy surface is displaced along these coordinates upon electronic excitation. northwestern.edu This data is crucial for understanding the initial forces exerted on the atoms that drive the photodissociation process. Time-resolved RR experiments can further elucidate the evolution of vibrational energy within the molecule as it proceeds towards bond fission. nih.govrsc.orgaps.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. anton-paar.comwikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The regularly arranged atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. nih.govazolifesciences.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

For an iodoalkene, X-ray crystallography can unambiguously establish its stereochemistry (e.g., E/Z configuration at the double bond) and conformation in the solid state. While obtaining a suitable single crystal of a liquid like this compound can be challenging, studies on similar crystalline iodoalkenes have successfully employed this technique. researchmap.jpacs.org For example, the molecular structure of (E)-1-bromo-2-iodovinyl adducts has been determined by crystallographic analysis, confirming their stereochemistry. researchmap.jp Such structural data is invaluable for understanding structure-property relationships and for validating the outcomes of stereoselective synthesis. acs.org

Table 2: Representative Single-Crystal X-ray Diffraction Data for an Iodoalkene Derivative

| Parameter | Value |

|---|---|

| Compound | (E)-1-bromo-2-iodo-1,2-bis(4-methoxyphenyl)ethene |

| Empirical Formula | C₁₆H₁₄BrIO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.457(3) |

| b (Å) | 9.873(2) |

| c (Å) | 16.216(4) |

| β (°) | 99.886(5) |

Data adapted from a study on the synthesis and structure of 1-bromo-2-iodoalkenes. researchmap.jp

Strategic Applications in Complex Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Olefinic Systems

4-Iodooct-4-ene serves as a highly adaptable synthetic intermediate, primarily owing to the reactivity of the vinyl iodide functional group. This moiety allows for a variety of subsequent chemical modifications, making it a cornerstone for the synthesis of diverse olefinic systems. The controlled synthesis of specific isomers of this compound, such as the (Z)-isomer, has been achieved with high stereoselectivity through the hydroiodination of internal alkynes like 4-octyne (B155765). lookchem.com This stereochemical control is crucial as the geometry of the double bond is often retained in subsequent reactions, influencing the final structure of the target molecule.

The versatility of vinyl iodides like this compound stems from their ability to participate in numerous coupling reactions, which are fundamental processes in modern organic synthesis. These reactions enable the formation of new bonds at the site of the iodine atom, thereby allowing for the elaboration of the carbon skeleton and the introduction of various functional groups. The stability and reactivity profile of this compound make it an ideal precursor for generating more complex olefinic structures, which are prevalent in natural products, pharmaceuticals, and materials science. spectroscopyonline.com

Applications in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in organic synthesis. This compound has proven to be an excellent substrate for several powerful palladium-catalyzed cross-coupling reactions that facilitate these bond formations. mdpi.comdiva-portal.orgunisa.itlibretexts.org

Carbon-Carbon Bond Formation:

Two of the most prominent C-C bond-forming reactions involving this compound are the Sonogashira and Suzuki couplings.

Sonogashira Coupling: This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for creating conjugated enyne systems, which are valuable intermediates in the synthesis of more complex molecules. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The general reactivity trend for vinyl halides in Sonogashira coupling is Vinyl iodide > vinyl bromide > vinyl chloride, making this compound a highly reactive partner. wikipedia.org

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds, polyolefins, and styrenes. wikipedia.org Similar to the Sonogashira coupling, vinyl iodides are highly reactive substrates in Suzuki reactions, with the general reactivity order being R₂–I > R₂–OTf > R₂–Br > R₂–Cl. wikipedia.org The Suzuki coupling with this compound allows for the introduction of various aryl or vinyl groups, significantly increasing molecular complexity.

Table 1: Key Carbon-Carbon Bond Forming Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Palladium Complex, Copper(I) Co-catalyst, Base | C(sp)-C(sp2) | Mild reaction conditions, high functional group tolerance. wikipedia.orglibretexts.org |

| Suzuki Coupling | Organoboron Compound | Palladium Complex, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) | High reactivity of vinyl iodides, wide availability of boronic acids. wikipedia.orglibretexts.org |

Carbon-Heteroatom Bond Formation:

Beyond C-C bonds, this compound can also be utilized in the formation of carbon-heteroatom bonds. For instance, it can participate in amination reactions to form enamines or in couplings with thiols to generate vinyl sulfides. These transformations are often catalyzed by transition metals like copper or palladium and provide access to a diverse array of functionalized alkenes. rsc.org For example, the reaction of (E)-4-chloro-5-iodooct-4-ene under specific conditions can lead to the formation of carbon-heteroatom bonds. molaid.com

Development of Efficient and Scalable Synthetic Protocols

The practical utility of a synthetic intermediate is greatly enhanced by the availability of efficient and scalable methods for its preparation. Significant progress has been made in developing such protocols for this compound and related vinyl iodides.

Gram-Scale Synthesis:

Researchers have successfully demonstrated the gram-scale synthesis of related iodo-containing compounds, indicating the potential for scaling up the production of this compound. rsc.orgresearchgate.net For example, a 2-mmol scale reaction of 4-octyne has been reported to produce the corresponding iodo-amidation product in good yield. rsc.org These larger-scale syntheses are crucial for supplying sufficient quantities of the intermediate for extensive synthetic campaigns and for potential industrial applications.

Continuous Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. novalix.com The development of continuous flow protocols for reactions involving vinyl iodides is an active area of research. rsc.org These technologies can facilitate the efficient and scalable production of this compound and its derivatives, making them more accessible for various synthetic applications. novalix.comresearchgate.net For instance, flow chemistry has been successfully applied to the gram-scale synthesis of various organic molecules, highlighting its potential for producing intermediates like this compound. rsc.orgresearchgate.net

Utility in the Preparation of Advanced Synthetic Intermediates

The true value of this compound lies in its ability to serve as a stepping stone for the creation of more complex and functionally rich molecules, known as advanced synthetic intermediates. ub.edu136.175.10rsc.orgnih.govgoogle.com These intermediates are often key fragments in the total synthesis of natural products and pharmaceuticals.

By leveraging the reactivity of the vinyl iodide group through the aforementioned coupling reactions, chemists can introduce complex substituents and build intricate carbon frameworks. For example, the product of a Suzuki coupling of this compound with a functionalized boronic acid can itself become an advanced intermediate for subsequent transformations. This iterative approach allows for the systematic construction of highly complex target molecules.

The synthesis of (E)-(5-Iodooct-4-en-4-yl)(phenyl)sulfane is an example of how this compound can be converted into a more functionalized intermediate. researchgate.net Furthermore, iodoalkenyl compounds are used in the synthesis of complex molecules like tamoxifen, showcasing the importance of such intermediates. researchgate.net The ability to prepare these advanced intermediates from a relatively simple and accessible starting material like this compound underscores its strategic importance in modern organic synthesis.

Q & A

Q. How should researchers address potential biases when comparing their findings on this compound with prior literature?

- Methodological Answer : Conduct systematic literature reviews using PRISMA guidelines. Perform meta-analyses to quantify effect sizes across studies. Acknowledge limitations in experimental design (e.g., solvent purity, catalyst lot variability) that may contribute to discrepancies. Use funnel plots to detect publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.